molecular formula C14H13BrN2O2 B8492708 2-[2-(4-Bromo-2-nitrophenyl)propyl]pyridine CAS No. 58754-32-8

2-[2-(4-Bromo-2-nitrophenyl)propyl]pyridine

Cat. No. B8492708
Key on ui cas rn: 58754-32-8
M. Wt: 321.17 g/mol
InChI Key: JCUIKQMLFFMCRP-UHFFFAOYSA-N
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Patent
US03931195

Procedure details

2-(p-Bromophenyl)-1-(2-pyridyl)propane (11.5 g., 0.043 mole) is heated in 80 ml. of concentrated nitric acid (specific gravity 1.42, 69-71%) for 4.5 hr. at 80°C. The solution is cooled, quenched in 300 g. of ice, made alkaline with sodium hydroxide, and extracted with ethyl acetate. The extract washed with water and brine, dried over sodium sulfate, and evaporated affords 12.2 g. (88%) of oily nitrated product of sufficient purity to be used in following "step d". Distillation provides analytically pure 2-(4-bromo-2-nitrophenyl)-1-(2-pyridyl)propane, b.p. 172°-176°C. (0.2 mm. Hg.), nD 29 1.5968.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oily nitrated product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:16])[CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)=[CH:4][CH:3]=1.[N+:17]([O-])([OH:19])=[O:18]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:16])[CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)=[C:4]([N+:17]([O-:19])=[O:18])[CH:3]=1

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(CC1=NC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
oily nitrated product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 80°C
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
CUSTOM
Type
CUSTOM
Details
quenched in 300 g
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
affords 12.2 g
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(CC1=NC=CC=C1)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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